molecular formula C22H32N2 B14140209 N,N'-dibutyl-1,2-diphenylethane-1,2-diamine CAS No. 4169-62-4

N,N'-dibutyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B14140209
CAS No.: 4169-62-4
M. Wt: 324.5 g/mol
InChI Key: XVVUNBWSRDKSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dibutyl-1,2-diphenylethane-1,2-diamine: is an organic compound with the molecular formula C22H30N2. This compound is characterized by the presence of two phenyl groups and two butyl groups attached to an ethane backbone with two amine groups. It is a derivative of 1,2-diphenylethane-1,2-diamine, which is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N’-dibutyl-1,2-diphenylethane-1,2-diamine involves the reductive amination of 1,2-diphenylethane-1,2-diamine with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Direct Alkylation: Another method involves the direct alkylation of 1,2-diphenylethane-1,2-diamine with butyl halides (e.g., butyl chloride or butyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of N,N’-dibutyl-1,2-diphenylethane-1,2-diamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine can undergo oxidation reactions, typically forming imine or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like lithium aluminum hydride.

    Substitution: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Imine or nitroso derivatives.

    Reduction: Secondary amines or fully reduced hydrocarbons.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis. It is also employed in the synthesis of chiral catalysts for asymmetric hydrogenation reactions.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.

Medicine: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine derivatives have been investigated for their potential therapeutic applications, including as anti-cancer agents and antimicrobial compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the formulation of certain types of lubricants and surfactants.

Mechanism of Action

The mechanism of action of N,N’-dibutyl-1,2-diphenylethane-1,2-diamine depends on its specific application. As a ligand, it coordinates with metal ions to form stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the specific derivative and application.

Comparison with Similar Compounds

    1,2-Diphenylethane-1,2-diamine: The parent compound, which lacks the butyl groups, is widely used in asymmetric catalysis and coordination chemistry.

    N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine: A similar compound with methyl groups instead of butyl groups, used in similar applications but with different steric and electronic properties.

    N,N’-Diethyl-1,2-diphenylethane-1,2-diamine: Another derivative with ethyl groups, offering different solubility and reactivity profiles.

Uniqueness: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine is unique due to the presence of butyl groups, which can influence its solubility, steric hindrance, and electronic properties. These characteristics can make it more suitable for specific applications, such as in the formation of larger and more stable metal complexes or in the synthesis of more hydrophobic derivatives.

Properties

CAS No.

4169-62-4

Molecular Formula

C22H32N2

Molecular Weight

324.5 g/mol

IUPAC Name

N,N'-dibutyl-1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C22H32N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16,21-24H,3-6,17-18H2,1-2H3

InChI Key

XVVUNBWSRDKSCV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.